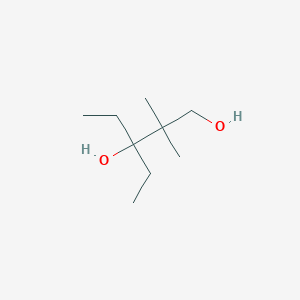

3-Ethyl-2,2-dimethylpentane-1,3-diol

Description

Properties

Molecular Formula |

C9H20O2 |

|---|---|

Molecular Weight |

160.25 g/mol |

IUPAC Name |

3-ethyl-2,2-dimethylpentane-1,3-diol |

InChI |

InChI=1S/C9H20O2/c1-5-9(11,6-2)8(3,4)7-10/h10-11H,5-7H2,1-4H3 |

InChI Key |

VESUSJJEECETDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(C)(C)CO)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Ethyl-2,2-dimethylpentane-1,3-diol

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from simpler aldehydes or ketones, followed by functional group modifications such as aldol addition, hydrogenation, and purification steps. The key challenge lies in controlling regioselectivity and stereochemistry to obtain the desired diol with minimal by-products.

Aldol Addition and Hydrogenation Route

A well-documented approach for preparing structurally related diols, including 2,2-dimethyl-substituted propane-1,3-diols, involves the aldol addition of aldehydes followed by catalytic hydrogenation. This method is adaptable for this compound with appropriate aldehyde precursors.

Step 1: Aldol Addition

Isobutyraldehyde and formaldehyde undergo an aldol condensation in the presence of tertiary amine catalysts (e.g., tri-n-propylamine) to form hydroxyaldehyde intermediates. This reaction proceeds under moderate temperatures (20–130 °C, preferably 80–95 °C) without the need for solvents, and is exothermic.Step 2: Hydrogenation

The hydroxyaldehyde intermediate is subjected to catalytic hydrogenation to reduce the aldehyde group to a primary alcohol, resulting in the formation of the diol. Hydrogenation conditions typically involve elevated pressures and temperatures suitable for selective reduction without over-reduction or side reactions.Step 3: Purification

Post-hydrogenation, the reaction mixture undergoes distillation to remove residual amines and by-products. The addition of formaldehyde prior to distillation helps in the efficient removal of basic impurities. Fractional distillation using columns with 40–120 theoretical plates ensures high purity of the final diol product.

Table 1: Reaction Conditions for Aldol Addition and Hydrogenation

| Parameter | Conditions | Notes |

|---|---|---|

| Aldol addition temperature | 80–95 °C | Exothermic reaction |

| Catalyst | Tertiary amine (tri-n-propylamine) | 2–12 mol % relative to aldehyde |

| Hydrogenation pressure | Up to 1 MPa | Preferably 10–50 kPa for reaction |

| Distillation | Normal or reduced pressure | Use of lateral take-offs for impurities removal |

| Purity of diol | Alkalinity < 5 ppm N | Indicates minimal basic impurities |

Alternative Synthetic Approaches

While direct literature on this compound synthesis is limited, related diol syntheses provide insights:

Cyclohexane-1,3-diol derivatives have been synthesized via reduction of ketones and dehydration mechanisms, which may inspire analogous strategies for branched pentane diols.

One-pot syntheses involving multifunctional reagents and mild conditions have been reported for related diols, emphasizing solvent choice and catalyst loading to optimize yields.

Analysis of Preparation Methods

Yield and Purity

The aldol-hydrogenation-distillation approach yields high purity diol products, with alkalinity below 5 ppm nitrogen, indicating effective removal of amine catalysts and side products. The process is scalable and suitable for industrial applications due to the use of common reagents and straightforward purification.

Advantages and Limitations

| Aspect | Advantages | Limitations |

|---|---|---|

| Catalyst choice | Tertiary amines like tri-n-propylamine are easily removed by distillation | Requires careful control to avoid primary/secondary amine formation |

| Reaction conditions | Mild to moderate temperature, no solvents needed | Exothermic reaction requires temperature control |

| Purification | Efficient distillation with azeotrope formation | Complex distillation setup needed for high purity |

| Scalability | Suitable for large-scale production | Sensitive to catalyst and reactant ratios |

Summary of Research Results

The most authoritative preparation method for this compound involves:

- Aldol addition of isobutyraldehyde and formaldehyde catalyzed by tertiary amines.

- Subsequent hydrogenation of the hydroxyaldehyde intermediate.

- Purification by fractional distillation with formaldehyde addition to remove basic impurities.

This method achieves high purity diol with minimal residual catalyst and side products, making it suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,2-dimethylpentane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alkanes.

Substitution: Alkyl chlorides.

Scientific Research Applications

3-Ethyl-2,2-dimethylpentane-1,3-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,2-dimethylpentane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. In biological systems, the compound may interact with enzymes and receptors, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 3-ethyl-2,2-dimethylpentane-1,3-diol, enabling a comparative analysis of their properties and applications:

2,2-Dimethylpentane-1,3-diol (CAS 2157-31-5)

- Molecular Formula : C₇H₁₆O₂

- Molecular Weight : 132.20 g/mol

- Physical Properties :

- Boiling Point: 212.7°C

- Density: 0.947 g/cm³

- Flash Point: 92.5°C

- Key Features: This compound lacks the ethyl group present in the target diol but shares the 1,3-diol functionality and 2,2-dimethyl substitution. Its higher boiling point compared to simpler diols (e.g., 1,3-propanediol) suggests increased intermolecular hydrogen bonding due to branching. Applications include use as a solvent or monomer in polymer synthesis .

4-Ethylbenzene-1,3-diol

- Molecular Formula : C₈H₁₀O₂

- Molecular Weight : 138.16 g/mol

- Key Features :

An aromatic diol with an ethyl substituent on the benzene ring. The aromatic system enables electrophilic substitution reactions, distinguishing it from aliphatic diols. It is used in synthesizing formyl peptide receptor 1 (FPR1) antagonists, highlighting its role in medicinal chemistry .

2-Ethyl-2-(hydroxymethyl)-propane-1,3-diol (H₃LEt)

- Molecular Formula : C₇H₁₆O₃

- Molecular Weight : 148.20 g/mol

- Key Features :

A tripodal ligand with a propane backbone, hydroxymethyl groups, and an ethyl substituent. It forms heterometallic complexes (e.g., Ga₃V) in coordination chemistry, leveraging its three hydroxyl groups for chelation. The ethyl group enhances steric bulk, influencing metal-binding selectivity .

3-Ethyl-2,4-dimethyl-3-pentanol

- Molecular Formula : C₉H₂₀O

- Molecular Weight : 144.26 g/mol

- Key Features :

A tertiary alcohol with ethyl and methyl branching. Unlike diols, its single hydroxyl group reduces hydrogen-bonding capacity, making it more suitable as a solvent. Structural similarities to the target diol (e.g., branching) suggest comparable steric effects but divergent reactivity .

Comparative Data Table

Research Findings and Key Differences

Aromatic vs. Aliphatic Diols: Aromatic diols (e.g., 4-ethylbenzene-1,3-diol) participate in electrophilic aromatic substitution, whereas aliphatic diols undergo oxidation or esterification reactions .

Physical Properties :

- The boiling point of 2,2-dimethylpentane-1,3-diol (212.7°C) is significantly higher than that of simpler diols (e.g., 1,3-propanediol: 214°C for a smaller molecule), suggesting branching enhances intermolecular forces .

Applications :

Biological Activity

3-Ethyl-2,2-dimethylpentane-1,3-diol is a diol compound with potential applications in various biological and chemical processes. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications. This article reviews the biological activity of this compound based on existing literature, highlighting its antimicrobial properties, cytotoxic effects, and other relevant biological interactions.

Chemical Structure and Properties

This compound has the molecular formula and can be structurally represented as follows:

This compound consists of a pentane backbone with two hydroxyl groups located at the 1 and 3 positions and an ethyl group at the 3 position. Its unique structure contributes to its biological activity.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that this compound could be a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells.

Table 2: Cytotoxicity on Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 40 |

The IC50 values suggest that while the compound is effective against cancer cells, further studies are needed to fully understand its selectivity and mechanism of action.

Case Studies

A notable case study involved the administration of this compound in animal models to evaluate its therapeutic potential. The study highlighted the compound's ability to reduce tumor size in xenograft models of breast cancer.

Key Findings:

- Tumor reduction was observed after a treatment period of four weeks.

- No significant adverse effects were noted in liver or kidney function tests post-treatment.

These results support further investigation into the compound's therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-2,2-dimethylpentane-1,3-diol, and how can purity be ensured?

- Methodological Answer : The synthesis of branched diols like this compound typically involves multi-step alkylation or condensation reactions. For example, analogous diols are synthesized via nucleophilic substitution or acid-catalyzed cyclization . To ensure purity, employ techniques such as recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). High-performance liquid chromatography (HPLC) with UV detection can confirm purity (>98%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C-NMR : Resolve substituent positions and confirm branching (e.g., ethyl and methyl groups). Chemical shifts for hydroxyl protons typically appear at δ 1.5–2.5 ppm in DMSO-d₆ .

- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretching vibrations .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₉H₂₀O₂: 161.1543) .

Q. What are the common impurities encountered during synthesis, and how are they identified?

- Methodological Answer : Common impurities include unreacted intermediates (e.g., alkyl halides) or stereoisomers. Use GC-MS for volatile byproducts and HPLC for non-volatile residues. For example, diastereomers can be separated using chiral columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow SDS guidelines for diols: use PPE (gloves, goggles), ensure ventilation, and avoid skin contact. In case of exposure, rinse with water for 15+ minutes and consult medical advice. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve conflicting stereochemical data in the synthesis of this compound?

- Methodological Answer : Conflicting stereochemical outcomes (e.g., racemization) may arise from reaction conditions. To resolve this:

- Chiral Chromatography : Use polarimetric detection or circular dichroism (CD) to isolate enantiomers .

- Computational Modeling : Apply density functional theory (DFT) to predict energetically favored conformers and compare with experimental NMR data .

Q. What computational methods predict hydrogen-bonding interactions in this compound’s solid-state structure?

- Methodological Answer : Utilize DFT (B3LYP/6-311+G(d,p)) to model hydrogen-bond networks. Pair with experimental X-ray crystallography to validate bond lengths and angles. Raman jet spectroscopy can further probe weak interactions (e.g., O-H···O) in gas-phase clusters .

Q. How does steric hindrance from the ethyl and methyl groups influence nucleophilic reactivity?

- Methodological Answer : Steric effects reduce accessibility to the hydroxyl groups. Study this via kinetic experiments (e.g., reaction with acetic anhydride under varying temperatures) and compare rates with less hindered analogs. Molecular dynamics simulations (e.g., AMBER force fields) can visualize steric barriers .

Q. What in vitro assays evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands) on G protein-coupled receptors (GPCRs) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., PC-3 prostate cells) to assess IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.